Lipophilicity Differentiation Driven by the Butyl Chain
The target compound exhibits an ACD/LogP value of 4.86, representing a substantial lipophilicity gain relative to the N1-unsubstituted parent N-phenyl-1H-benzimidazol-2-amine (LogP = 3.38) [1] and the N1-methyl analog (XlogP ≈ 3.2) [2]. This difference of approximately 1.5–1.7 log units translates to a ~30–50 fold increase in octanol-water partition coefficient, indicative of markedly enhanced membrane partitioning capability. The ACD/LogD at pH 7.4 is 4.41 , further confirming the elevated hydrophobicity under physiological conditions.
| Evidence Dimension | LogP (octanol-water partition coefficient, computed) |
|---|---|
| Target Compound Data | ACD/LogP = 4.86 |
| Comparator Or Baseline | N-phenyl-1H-benzimidazol-2-amine: LogP = 3.38; 1-methyl-N-phenyl-1H-benzimidazol-2-amine: XlogP ≈ 3.2 |
| Quantified Difference | ΔLogP ≈ +1.5 to +1.7 units (target vs. comparators) |
| Conditions | Computed values from ACD/Labs Percepta Platform v14.00 (target) and database-reported XlogP (comparators) |
Why This Matters
LogP directly influences passive membrane permeability, solubility, and metabolic stability; a higher logP may be advantageous for cell-permeability-dependent assays but requires careful solubility management, making the butyl analog a deliberate choice for lipophilicity-optimized experimental designs.
- [1] Molbase. (n.d.). N-phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5). LogP = 3.3795. View Source
- [2] Kuujia. (n.d.). 1H-Benzimidazol-2-amine, 1-methyl-N-phenyl- (CAS 2219-14-9). XlogP ≈ 3.2. View Source
